Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate is an organic compound with the molecular formula and a molecular weight of 285.07 g/mol. This compound belongs to the class of phenylacetates and is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and an ethyl ester group attached to a phenyl ring. Its unique structure has garnered interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate can be sourced from chemical suppliers and is classified under the category of synthetic organic compounds. It is primarily used as an intermediate in organic synthesis and has implications in agrochemical production and pharmaceutical research.
The synthesis of ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate typically involves a multi-step process:
The molecular structure of ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate features:
InChI=1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(11)8(7(5)12)17-10(13)14/h3-4,10H,2H2,1H3
RHPRIXZQIDCVMH-UHFFFAOYSA-N
.Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate can participate in various chemical reactions:
The mechanism of action for ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate involves its interaction with specific biological targets. The difluoromethoxy group enhances lipophilicity, facilitating penetration through biological membranes. The chlorine atoms and ester group may participate in biochemical pathways that lead to enzyme inhibition or receptor modulation.
Relevant data includes melting point, boiling point, density, and refractive index which are crucial for practical applications but are not specified here.
Ethyl 2,4-dichloro-3-(difluoromethoxy)benzoate has several scientific applications:
This compound's unique structure and properties make it a valuable asset in both research and industrial applications.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: